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- InChI:
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InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39)
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Enzastaurin is a potent inhibitor of PKCβ (IC50 = 6 nM), with modest selectivity over PKCα, PKCγ, and PKCε (IC50 = 39, 83, and 110 nM, respectively). At 3 µM, enzastaurin also inhibits signaling through the Akt pathway. It suppresses angiogenesis, induces apoptosis, and reduces proliferation of cultured tumor cells. Because of these effects, enzastaurin has potential antineoplastic activity.
Enzastaurin (LY317615) is a potent PKCβ selective inhibitor with IC50 of 6 nM, 6- to 20-fold selectivity against PKCα, PKCγ and PKCε. IC50 value: 6 nM Target: PKCβin vitro: investigated, including MM. S, MM. R, RPMI 8226 (RPMI), RPMI-Dox40 (Dox40), NCI-H929, KMS-11, OPM-2, and U266, with IC50 from 0.6-1.6 μM. Enzastaurin direct impacts human tumor cells, inducing apoptosis and suppressing proliferation in cultured tumor cells. Enzastaurin also suppresses the phosphorylation ...